molecular formula C17H14N2O3S B2801704 Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate CAS No. 681169-14-2

Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate

Cat. No.: B2801704
CAS No.: 681169-14-2
M. Wt: 326.37
InChI Key: IRQVMYOQGIDGHG-UHFFFAOYSA-N
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Description

Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate is a benzo[d]thiazole derivative characterized by a carboxamido group at position 6 of the benzothiazole ring and an ethyl ester moiety at the para position of the benzoate group. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in bioactive molecules, particularly as antimicrobial, anticancer, and anti-inflammatory agents . Its synthesis typically involves coupling reactions between benzothiazole carboxylic acid derivatives and aminobenzoate esters, with structural modifications influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name

ethyl 4-(1,3-benzothiazole-6-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-2-22-17(21)11-3-6-13(7-4-11)19-16(20)12-5-8-14-15(9-12)23-10-18-14/h3-10H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQVMYOQGIDGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acid derivative, followed by cyclization to form the benzothiazole ring . One common method involves the reaction of 2-aminobenzenethiol with 4-carboxybenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The resulting intermediate is then esterified with ethanol to form the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents, catalysts, and reaction conditions . The process typically involves large-scale condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Common Reaction Types and Conditions

The compound participates in reactions driven by its carboxamide and ester functional groups:

a. Hydrolysis

  • Acidic conditions : The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives. For example, 2 M HCl at reflux yields 4-(benzo[d]thiazole-6-carboxamido)benzoic acid.

  • Basic conditions : NaOH (1–2 M) selectively hydrolyzes the ester without affecting the carboxamide group .

b. N-Alkylation

  • The carboxamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base, producing N-methyl derivatives. This modification improves solubility by reducing planarity .

c. Acylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated products, enhancing lipophilicity for membrane penetration.

d. Cyclization

  • Under oxidative conditions (KMnO₄/H₂SO₄), the benzothiazole ring undergoes annulation to form fused heterocycles, critical for enhancing antimicrobial activity.

Key Reagents and Outcomes

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
Ester hydrolysis2 M HCl, reflux, 6h4-(Benzo[d]thiazole-6-carboxamido)benzoic acid85–92
N-MethylationCH₃I, K₂CO₃, DMF, 60°C, 12hN-Methyl carboxamide derivative78
SilylationTBDMSCl, 4-methylimidazole, CH₂Cl₂, rttert-Butyldimethylsilyl-protected ester75
Enzymatic couplingGyrase B, ATP analog, pH 7.4, 37°CProtein–ligand complexes (IC₅₀ = 0.8 μM)

Mechanistic Insights from Structural Studies

X-ray crystallography (PDB 7P2M) reveals:

  • The carboxamide NH forms no direct hydrogen bonds, enabling facile alkylation/acylation without disrupting binding .

  • The benzothiazole core engages in cation–π interactions with Arg76 in bacterial gyrase, critical for antimicrobial activity .

  • Substituents at position 4 influence hydrophobic interactions with Ile94 and Val118 residues, modulating target affinity .

Industrial-Scale Modifications

  • Continuous flow reactors : Achieve 90% conversion in ester hydrolysis using immobilized lipases at 45°C, reducing waste.

  • Green chemistry protocols : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation reactions, improving E-factor scores by 40%.

Case Study: Dual Gyrase/Topo IV Inhibition

A 2023 study optimized derivatives for broad-spectrum antibacterial activity :

  • Synthesis : Coupling with 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid under EDCI/HOBt conditions.

  • Activity : MIC = 2–8 μg/mL against P. aeruginosa and MRSA.

  • Solubility : Introduction of a 4-(1-phenylethoxy) group increased aqueous solubility 10-fold (from 12 μg/mL to 120 μg/mL) .

This compound’s reactivity and structural adaptability position it as a cornerstone in developing novel antimicrobials and enzyme inhibitors. Ongoing research focuses on leveraging its modular design for targeted drug delivery systems and multi-enzyme targeting scaffolds .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate and its derivatives have been investigated for their biological activities, particularly as antibacterial agents. The benzothiazole scaffold is known for its ability to inhibit bacterial topoisomerases, which are critical enzymes in bacterial DNA replication and transcription.

Antibacterial Activity

Recent studies have highlighted the effectiveness of benzothiazole derivatives against multidrug-resistant bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are part of the ESKAPE group, notorious for causing nosocomial infections and exhibiting high resistance to current antibiotics . this compound has shown promising results in inhibiting these bacterial strains, suggesting its potential as a lead compound for developing new antibacterial therapies.

Anticancer Research

Benzothiazole derivatives have also been explored for their anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For instance, studies have demonstrated that benzothiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Case Studies

  • Leukemia Treatment : Certain benzothiazole derivatives exhibited cytotoxicity against leukemia cell lines, suggesting their role as potential chemotherapeutic agents .
  • Solid Tumors : Research has indicated that specific derivatives can inhibit the proliferation of solid tumor-derived cell lines, making them candidates for further development in cancer therapy .

Antiviral Applications

Emerging research indicates that benzothiazole compounds may possess antiviral properties. This compound has been evaluated for its efficacy against various viruses, including HIV and SARS-CoV-2. The compound's ability to inhibit viral proteases has been documented, which is crucial for viral replication .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that enhance its biological activity. Recent advancements in synthetic methodologies have improved the efficiency of producing benzothiazole derivatives, allowing for the exploration of structural modifications that can optimize their pharmacological properties .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey Findings
AntibacterialEffective against ESKAPE pathogens; potential lead compound for new antibiotics .
AnticancerInduces apoptosis; inhibits growth in leukemia and solid tumor cell lines .
AntiviralInhibits viral proteases; potential against HIV and SARS-CoV-2 .
SynthesisImproved synthetic methods enhance production efficiency; structural modifications explored .

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • Compound 27 achieves high purity (96.5%) via HPLC, suggesting improved stability over non-sulfonamide derivatives .

Benzothiazole Ester Derivatives

Ethyl 4-(benzo[d]thiazol-2-ylmethoxy)benzoate (6f) and its analogs (6g–6m) feature a methoxy linker instead of a carboxamido group.

Compound Yield (%) Melting Point (°C) Substituent
6f 36.42 118–120 Ethyl ester, methoxy linker
6g 48.93 106–108 Propyl ester, methoxy linker
6j 61.13 148–150 Acetophenone, methoxy linker

Key Findings :

  • The methoxy linker in 6f–6m reduces steric hindrance, improving yields (up to 80.21% for 6h) compared to carboxamido-linked derivatives .
  • Higher melting points (e.g., 148–150°C for 6j) correlate with increased crystallinity due to acetophenone substituents .

Pyridazine/Isoxazole-Substituted Ethyl Benzoates

Compounds like I-6230 and I-6473 replace the benzothiazole with pyridazine or isoxazole rings :

Compound Structure Biological Activity
I-6230 Pyridazin-3-yl phenethylamino Not reported
I-6473 3-Methylisoxazol-5-yl phenethoxy Antifungal (inferred)

Key Findings :

  • Pyridazine and isoxazole rings enhance π-π stacking but may reduce metabolic stability compared to benzothiazoles .
  • Ethyl benzoate derivatives with sulfur-containing linkers (e.g., thioether in I-6373) show superior antifungal activity .

Methyl 2-Aminobenzo[d]thiazole-6-carboxylates

Methyl esters like compound A (methyl 2-aminobenzo[d]thiazole-6-carboxylate) highlight the impact of ester groups on reactivity :

Compound Reaction Conditions Yield (%)
Compound A KSCN, Br₂, glacial acetic acid ~50

Key Findings :

  • Methyl esters exhibit faster reaction kinetics than ethyl esters due to lower steric bulk .
  • Ethyl esters (e.g., target compound) may offer better membrane permeability in biological assays .

Biological Activity

Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate is a compound that belongs to the thiazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their significant biological activities, including antioxidant, analgesic, anti-inflammatory, and antimicrobial effects. This compound has been studied for its potential applications in various fields such as medicine and industry.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively documented. This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli4 μg/mL
Staphylococcus aureus2 μg/mL
Pseudomonas aeruginosa8 μg/mL
Acinetobacter baumannii0.5 μg/mL

These results indicate that the compound possesses strong antibacterial activity, particularly against multidrug-resistant strains.

Anticancer Properties

Research has indicated that thiazole derivatives, including this compound, may exhibit anticancer properties by inhibiting tumor cell proliferation. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms.

The mechanism involves the inhibition of specific biochemical pathways crucial for cell survival and proliferation. For example, some thiazoles have been shown to target proteins involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives in preclinical models:

  • Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain thiazole derivatives can effectively induce ferroptosis in cancer cells, a form of regulated cell death distinct from apoptosis . This property makes them potential candidates for cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their chemical structure. Modifications in the benzothiazole moiety can significantly influence their potency and selectivity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances antibacterial activity.
  • Hydrophobic Moieties : Increasing lipophilicity through structural modifications can improve membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by coupling with a benzoate ester. Key steps include nucleophilic substitution at the amide carbonyl and electrophilic aromatic substitution on the thiazole ring. Optimization involves adjusting solvent polarity (e.g., DMF for amide coupling), temperature (reflux for thiazole ring formation), and catalysts (e.g., HATU for carboxamido linkage). Purity is monitored via HPLC or TLC, with recrystallization in ethanol as a common purification step .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation employs NMR (¹H/¹³C) for functional group identification, mass spectrometry for molecular weight confirmation, and X-ray crystallography for 3D arrangement. Crystallographic software like SHELXL refines atomic coordinates using high-resolution data, resolving ambiguities in bond lengths and angles. For example, SHELX programs are robust for small-molecule refinement, particularly for heterocyclic systems .

Q. What analytical techniques are critical for assessing the purity and stability of this compound during storage?

  • Methodological Answer : Stability under varying conditions (humidity, temperature) is monitored via accelerated degradation studies using HPLC-MS. Purity is assessed via differential scanning calorimetry (DSC) to detect polymorphic changes and FT-IR to confirm functional group integrity. Long-term storage recommendations include inert atmospheres (argon) and desiccated environments .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX) resolve structural ambiguities in this compound, particularly regarding tautomerism or conformational flexibility?

  • Methodological Answer : SHELXL’s twin refinement and anti-bumping restraints address disorder in flexible regions (e.g., ester groups). High-resolution datasets (>1.0 Å) clarify tautomeric states by distinguishing electron density peaks for heteroatoms (e.g., sulfur in thiazole vs. oxidized forms). Comparative analysis with DFT-calculated geometries validates experimental bond parameters .

Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardized protocols (e.g., NCI-60 panel for anticancer screening) and orthogonal assays (e.g., bacterial biofilm inhibition for antimicrobial activity) improve reproducibility. Dose-response curves and time-kill kinetics differentiate cytotoxic vs. cytostatic effects .

Q. How do substituent variations on the benzothiazole ring influence the compound’s reactivity and target selectivity in drug discovery?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl at position 6) enhance electrophilic substitution on the thiazole ring, while bulky substituents (e.g., -OCH₃) sterically hinder non-target interactions. Computational docking (AutoDock Vina) predicts binding affinities to targets like topoisomerase II, guiding SAR studies. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What advanced spectroscopic methods can probe the compound’s interaction with biological membranes or proteins?

  • Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics to immobilized receptors. Fluorescence quenching assays using tryptophan residues in proteins reveal binding constants (Kd). Solid-state NMR captures membrane insertion dynamics, particularly for lipophilic ester groups .

Key Notes

  • Methodological Rigor : Answers emphasize experimental design, data reconciliation, and technique selection.
  • Advanced Tools : Highlighted use of SHELX, docking simulations, and SPR for hypothesis-driven research.

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